molecular formula C8H16OSe B14532340 O-Ethyl selenohexanoate

O-Ethyl selenohexanoate

Cat. No.: B14532340
M. Wt: 207.18 g/mol
InChI Key: WZZBOCNEVKGXQU-UHFFFAOYSA-N
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Description

O-Ethyl selenohexanoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavorings. This particular compound features a selenium atom, which is relatively rare in organic chemistry, making it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: O-Ethyl selenohexanoate can be synthesized through the esterification of selenohexanoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of automated systems for the addition of reactants and removal of products can enhance efficiency and safety.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the selenium atom is oxidized to form selenoxide or selenone derivatives.

    Reduction: The compound can be reduced to form selenoalcohols or other reduced selenium-containing species.

    Substitution: Nucleophilic substitution reactions can occur at the ester functional group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Selenoxides and selenones.

    Reduction: Selenoalcohols.

    Substitution: Various substituted esters and selenoethers.

Scientific Research Applications

O-Ethyl selenohexanoate has several applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of more complex selenium-containing compounds.

    Biology: The compound’s selenium content makes it valuable for studying selenium’s role in biological systems, including its antioxidant properties.

    Medicine: Research into selenium-containing compounds has shown potential in cancer therapy and as antimicrobial agents.

    Industry: The compound can be used in the development of new materials with unique properties due to the presence of selenium.

Mechanism of Action

The mechanism by which O-Ethyl selenohexanoate exerts its effects is primarily through the interaction of the selenium atom with biological molecules. Selenium can form selenoenzymes, which play crucial roles in antioxidant defense and redox regulation. The ester functional group allows for easy incorporation into larger molecular frameworks, facilitating its use in various applications.

Comparison with Similar Compounds

    Ethyl hexanoate: Similar in structure but lacks the selenium atom, making it less reactive in certain contexts.

    Methyl selenohexanoate: Another selenium-containing ester but with a different alkyl group, leading to variations in reactivity and applications.

Uniqueness: O-Ethyl selenohexanoate’s uniqueness lies in its selenium content, which imparts distinct chemical and biological properties. Selenium’s role in redox reactions and its potential health benefits make this compound particularly valuable in research and industrial applications.

Properties

Molecular Formula

C8H16OSe

Molecular Weight

207.18 g/mol

IUPAC Name

O-ethyl hexaneselenoate

InChI

InChI=1S/C8H16OSe/c1-3-5-6-7-8(10)9-4-2/h3-7H2,1-2H3

InChI Key

WZZBOCNEVKGXQU-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=[Se])OCC

Origin of Product

United States

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